molecular formula C11H18N2O2 B11781577 Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11781577
M. Wt: 210.27 g/mol
InChI Key: PEQDWOKNZOTTCY-UHFFFAOYSA-N
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Description

Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The compound’s substituents may also play a role in its activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4-carboxylate: Lacks the ethyl, isobutyl, and methyl substituents, making it less versatile.

    Methylimidazole: Contains only a methyl group, resulting in different chemical properties.

    Ethylimidazole: Similar but lacks the isobutyl and methyl groups.

Uniqueness

Ethyl1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a unique structure characterized by the presence of both isobutyl and methyl groups attached to the imidazole ring. This configuration is believed to enhance its interaction with biological targets.

The synthesis of this compound typically involves multi-step reactions, often starting from simpler imidazole derivatives. The general synthetic pathway includes:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors to construct the imidazole core.
  • Carboxylation : Introducing the carboxylate group through various methods such as carbon dioxide insertion or using carboxylic acid derivatives.
  • Alkylation : Adding isobutyl and ethyl groups via alkylation reactions.

The biological activity of this compound is attributed to its ability to coordinate with metal ions, which can influence various biochemical pathways. The imidazole moiety is known for its role in enzyme binding and modulation, making it a potential candidate for therapeutic applications.

Key Mechanisms :

  • Metal Ion Coordination : Enhances enzyme activity modulation.
  • Inhibition of Pathways : Potential inhibition of specific pathways involved in cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen TypeActivityReference
Gram-positiveInhibition observed
Gram-negativeModerate inhibition
FungiEffective against specific strains

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
  • Induction of Apoptosis : Triggers programmed cell death in malignant cells.

A notable study demonstrated that this compound significantly reduced tumor size in animal models when administered at specific dosages.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited an IC50 value lower than many standard antibiotics, indicating its potential as a new antimicrobial agent.
  • Cancer Treatment Models : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, suggesting its efficacy as an anticancer agent.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-9(4)13(7-12-10)6-8(2)3/h7-8H,5-6H2,1-4H3

InChI Key

PEQDWOKNZOTTCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC(C)C)C

Origin of Product

United States

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